Cas no 3459-66-3 (3-Aminobenzenecarboximidamide)
3-Aminobenzenecarboximidamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide, 3-amino-
- 3-aminobenzenecarboximidamide
- 3-Aminobenzamidin
- 3-aminobenzamidine
- 3-aminobenzimidamide
- Benzenecarboximidamide,3-amino
- m-Amino-benzamidin
- m-Aminobenzamidine
- 3459-66-3
- AKOS005444852
- CHEMBL3302996
- STK367859
- BS-28307
- AB01333869-02
- A912252
- 3-Aminobenzenecarboximidamide #
- MFCD11852977
- NCGC00341662-01
- SCHEMBL231914
- DTXSID30276751
- DB-136423
- 3-Aminobenzenecarboximidamide
-
- MDL: MFCD11852977
- Inchi: 1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10)
- InChI Key: VWDSNVUXQDDXBN-UHFFFAOYSA-N
- SMILES: NC1=CC=CC(C(=N)N)=C1
Computed Properties
- Exact Mass: 135.08000
- Monoisotopic Mass: 135.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 75.9Ų
Experimental Properties
- PSA: 75.89000
- LogP: 1.93410
3-Aminobenzenecarboximidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3-Aminobenzenecarboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576745-25mg |
3-Aminobenzenecarboximidamide |
3459-66-3 | 25mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A576745-50mg |
3-Aminobenzenecarboximidamide |
3459-66-3 | 50mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A576745-100mg |
3-Aminobenzenecarboximidamide |
3459-66-3 | 100mg |
$ 167.00 | 2023-04-19 | ||
| abcr | AB335311-1 g |
3-Aminobenzenecarboximidamide; 95% |
3459-66-3 | 1 g |
€637.00 | 2023-07-19 | ||
| abcr | AB335311-1g |
3-Aminobenzenecarboximidamide, 95%; . |
3459-66-3 | 95% | 1g |
€637.00 | 2025-02-16 | |
| Ambeed | A403225-1g |
3-Aminobenzenecarboximidamide |
3459-66-3 | 96% | 1g |
$441.0 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733930-1g |
3-Aminobenzimidamide |
3459-66-3 | 98% | 1g |
¥3087.00 | 2024-05-17 | |
| Crysdot LLC | CD12080938-1g |
3-Aminobenzenecarboximidamide |
3459-66-3 | 95+% | 1g |
$330 | 2024-07-24 | |
| 1PlusChem | 1P00CLK4-1g |
3-AMINOBENZAMIDINE |
3459-66-3 | 96% | 1g |
$418.00 | 2025-02-26 | |
| 1PlusChem | 1P00CLK4-5g |
3-AMINOBENZAMIDINE |
3459-66-3 | 96% | 5g |
$1620.00 | 2025-02-26 |
3-Aminobenzenecarboximidamide Suppliers
3-Aminobenzenecarboximidamide Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 3-Aminobenzenecarboximidamide
Benzenecarboximidamide, 3-amino- (CAS No. 3459-66-3): A Comprehensive Overview in Modern Chemical Research
Benzenecarboximidamide, 3-amino-, identified by its Chemical Abstracts Service (CAS) number 3459-66-3, is a compound of significant interest in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule, featuring a benzene ring linked to a carboximidamide functional group with an amino substituent at the 3-position, has garnered attention due to its versatile applications and potential in developing novel therapeutic agents.
The structure of Benzenecarboximidamide, 3-amino- consists of a benzene core, which is a fundamental aromatic ring system widely recognized for its stability and reactivity. Attached to this core is a carboximidamide moiety, characterized by the presence of both a carboxyl group (-COOH) and an imidazole ring. The imidazole ring contributes to the compound's unique electronic properties, making it a valuable scaffold for further chemical modifications. Additionally, the amino group (-NH₂) at the 3-position enhances its reactivity, allowing for various functionalization strategies that can tailor its biological activity.
In recent years, Benzenecarboximidamide, 3-amino- has been extensively studied for its potential in drug discovery and development. Its molecular framework provides a rich platform for designing molecules that can interact with biological targets in innovative ways. One of the most compelling aspects of this compound is its ability to serve as a precursor for synthesizing more complex derivatives with enhanced pharmacological properties.
One of the most notable applications of Benzenecarboximidamide, 3-amino- lies in its role as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this molecule have been explored as inhibitors of specific enzymes involved in cancer cell proliferation. The carboximidamide moiety, in particular, has been found to exhibit strong binding affinity to certain protein targets, making it an attractive component in rational drug design.
The versatility of Benzenecarboximidamide, 3-amino- extends beyond its use as a synthetic intermediate. It has also been investigated for its role in materials science and polymer chemistry. The presence of both polar and nonpolar regions in its structure allows it to act as a building block for creating novel polymers with tailored properties. These polymers can find applications in various fields, including biodegradable materials and advanced coatings.
Recent advancements in computational chemistry have further highlighted the significance of Benzenecarboximidamide, 3-amino-. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These studies have not only helped refine existing synthetic strategies but also paved the way for designing new derivatives with improved efficacy and reduced side effects. The integration of machine learning algorithms has enabled researchers to predict the binding affinities and pharmacokinetic profiles of various derivatives more accurately, thereby accelerating the drug discovery process.
The chemical synthesis of Benzenecarboximidamide, 3-amino- is another area where significant progress has been made. New synthetic routes have been developed that improve yield and purity while reducing environmental impact. These methods often involve catalytic processes that minimize waste and energy consumption. Such innovations align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
In addition to its synthetic utility, Benzenecarboximidamide, 3-amino- has been explored for its potential in environmental applications. Its structural characteristics make it suitable for use as a ligand in metal-organic frameworks (MOFs), which are materials with high surface areas and tunable pore sizes. MOFs derived from this compound have shown promise in applications such as carbon capture and storage, water purification, and catalysis.
The future prospects for Benzenecarboximidamide, 3-amino- are vast and multifaceted. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings. Its unique combination of structural features and reactivity makes it a valuable asset in the chemist's toolkit.
3459-66-3 (3-Aminobenzenecarboximidamide) Related Products
- 2498-50-2(4-Aminobenzamidine dihydrochloride)
- 26130-48-3(3,5-dimethylbenzene-1-carboximidamide)
- 15535-96-3(Benzenecarboximidamide,4,4'-iminobis-)
- 123920-06-9(b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI))
- 37132-68-6(3-Aminobenzamidine Dihydrochloride)
- 18465-28-6(3-Methylbenzenecarboximidamide)
- 15411-54-8(benzene-1,4-dicarboximidamide)
- 7761-72-0(4-Aminobenzamidine hydrochloride)
- 3459-67-4(Benzenecarboximidamide,3-amino-, hydrochloride (1:1))
- 18465-11-7(4-Methylbenzenecarboximidamide)